molecular formula C5H2BrF3N2O B1279761 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one CAS No. 785777-90-4

5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one

Cat. No. B1279761
M. Wt: 242.98 g/mol
InChI Key: MWZXTICAJCNCLC-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyrimidine ring. Pyrimidines are important in various fields, including pharmaceuticals and materials science, due to their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with bromo and trifluoromethyl substituents, often involves multistep reactions. For instance, the selective N- or O-alkylation of 4-(trihalomethyl)pyrimidin-2(1H)-ones using brominated enones/enaminones has been reported, where the selectivity is influenced by the substituent at the 6-position of the pyrimidine ring . Another example is the synthesis of 5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-ones, which are calcium receptor antagonists, highlighting the importance of optimizing pharmacokinetic and pharmacodynamic parameters . Additionally, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines through oxidative cyclization of pyrimidinylhydrazines has been accomplished, demonstrating the versatility of pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies . The optimized geometric structure can be determined using density functional theory (DFT), which provides insights into the vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties of the molecule .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. The reactivity can be influenced by the substituents on the pyrimidine ring, as seen in the selective alkylation reactions . Nucleophilic substitution reactions are also common, as reported in the preparation of pyrido[4,3-d]pyrimidines from pyrano[4,3-d]pyrimidin-5-ones . The ability to undergo different chemical transformations makes pyrimidine derivatives valuable intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one, are influenced by their molecular structure. The presence of electronegative atoms like bromine and fluorine can affect the compound's polarity, solubility, and reactivity. The trifluoromethyl group, in particular, is known to impart unique properties to molecules, such as increased lipophilicity and metabolic stability, which are desirable in drug design . The antimicrobial activity of some pyrimidine derivatives has also been evaluated, showing variable and modest activities against clinically isolated strains of bacteria and fungi .

Scientific Research Applications

1. Specific Scientific Field Medicinal Chemistry

3. Detailed Description of the Methods of Application or Experimental Procedures A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The study involved the preparation of novel heterocyclic compound libraries with potential biological activities .

1. Specific Scientific Field Organic Chemistry

3. Detailed Description of the Methods of Application or Experimental Procedures The synthesis of pinacol boronic esters involves the reaction of the boronic acid with a suitable alcohol in the presence of a catalyst . The resulting esters can then be used in further reactions, such as the Suzuki-Miyaura cross-coupling .

1. Specific Scientific Field Chemical Synthesis

3. Detailed Description of the Methods of Application or Experimental Procedures The specific methods of application or experimental procedures would depend on the particular synthesis being carried out . In general, “5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one” would be reacted with other reagents under suitable conditions to form the desired product .

properties

IUPAC Name

5-bromo-6-(trifluoromethyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2O/c6-2-1-10-4(12)11-3(2)5(7,8)9/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZXTICAJCNCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473594
Record name 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one

CAS RN

785777-90-4
Record name 5-Bromo-4-(trifluoromethyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=785777-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-(trifluoromethyl)pyrimidin-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Ondi, O Lefebvre, M Schlosser - European journal of organic …, 2004 - Wiley Online Library
An expedient route to all three monobrominated and all three dibrominated isomers of 4‐(trifluoromethyl)pyrimidine, and to several other halogenated pyrimidines, is described. Key …

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